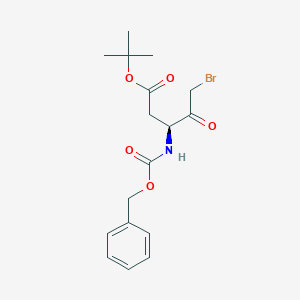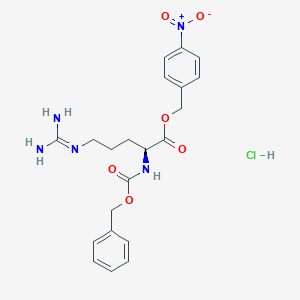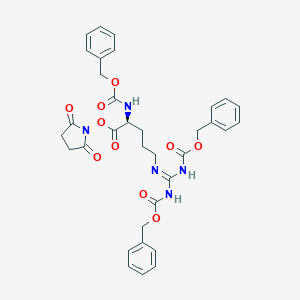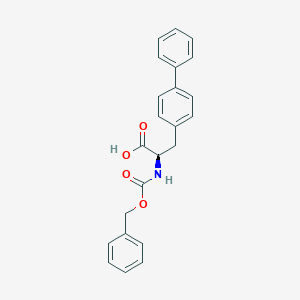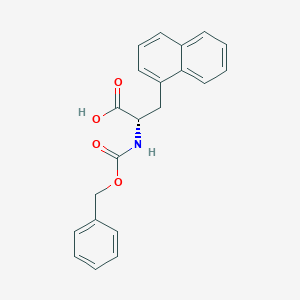
Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt
Overview
Description
Mechanism of Action
Target of Action
Sulfo-GMBS is a heterobifunctional crosslinking reagent . Its primary targets are cysteine-containing peptides . These peptides play crucial roles in various biological processes, including protein structure, function, and regulation.
Mode of Action
Sulfo-GMBS interacts with its targets through conjugation . It forms covalent bonds with the cysteine residues in peptides, thereby linking them to carrier proteins or surfaces . This interaction results in changes to the structure and function of the target peptides and proteins.
Result of Action
The molecular and cellular effects of Sulfo-GMBS’s action are primarily related to its ability to crosslink cysteine-containing peptides to carrier proteins or surfaces . This can result in changes to protein structure and function, alterations in cellular signaling pathways, and potential impacts on cell behavior and physiology.
Action Environment
The action, efficacy, and stability of Sulfo-GMBS can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form covalent bonds with cysteine residues . Additionally, the presence and concentration of target peptides and proteins can also impact the compound’s efficacy. Finally, factors such as temperature and storage conditions can influence the stability of Sulfo-GMBS .
Biochemical Analysis
Biochemical Properties
Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt plays a significant role in biochemical reactions. It is used as a reagent for amine-to-thiol cross-linking . This means it can form covalent bonds with biomolecules containing amine and thiol groups, such as enzymes and proteins . The nature of these interactions is covalent, leading to stable complexes that can withstand various biochemical conditions .
Cellular Effects
The effects of this compound on cells are primarily related to its crosslinking activity. By forming covalent bonds with biomolecules, it can influence cell function. For instance, it can impact cell signaling pathways by crosslinking key signaling proteins, potentially altering their activity . It may also affect gene expression and cellular metabolism by interacting with enzymes and other proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds with biomolecules. It can bind to both amines and thiols, making it a versatile crosslinking agent . This binding can lead to changes in the activity of enzymes (either inhibition or activation), alterations in gene expression, and other molecular effects .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily . Long-term effects on cellular function would likely depend on the specific experimental conditions and the nature of the biomolecules being crosslinked .
Metabolic Pathways
Given its role as a crosslinking agent, it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
Given its ability to crosslink biomolecules, it could potentially be found in various cellular compartments or organelles, depending on the localization of its target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-GMBS is synthesized through a multi-step process involving the reaction of maleic anhydride with butyric acid to form maleimidobutyric acid. This intermediate is then reacted with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product . The reaction conditions typically involve maintaining a pH of 7-9 for the NHS ester reaction and a pH of 6.5-7.5 for the maleimide reaction .
Industrial Production Methods
Industrial production of Sulfo-GMBS follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Sulfo-GMBS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions
Primary Amines: React with the NHS ester group at pH 7-9.
Sulfhydryl Groups: React with the maleimide group at pH 6.5-7.5.
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with sulfhydryl groups.
Scientific Research Applications
Sulfo-GMBS is extensively used in various scientific research fields:
Comparison with Similar Compounds
Sulfo-GMBS is often compared with other cross-linkers such as GMBS (N-(γ-maleimidobutyryloxy)succinimide ester) and SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
GMBS: Similar to Sulfo-GMBS but not water-soluble, requiring organic solvents for dissolution.
SMCC: Another heterobifunctional cross-linker with different spacer arm length and reactivity.
Sulfo-GMBS is unique due to its water solubility, which makes it more convenient for use in aqueous environments .
Properties
IUPAC Name |
sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULARYIUTHAWJMU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635595 | |
| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185332-92-7 | |
| Record name | Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulfo-GMBS facilitate the conjugation of different molecules?
A1: Sulfo-GMBS possesses two reactive groups that target specific amino acids: [, ]
Q2: Can you provide an example of how Sulfo-GMBS aids in structural analysis of protein complexes?
A2: [] demonstrates the use of Sulfo-GMBS alongside other crosslinkers to gain a more complete structural understanding of protein complexes. While commonly used crosslinkers like BS(3) primarily target lysine residues, Sulfo-GMBS, by reacting with both amine and sulfhydryl groups, can capture interactions missed by other crosslinkers. This proves particularly beneficial when studying complexes lacking cross-linkable lysine pairs in specific regions. The study highlights that integrating data from Sulfo-GMBS with other crosslinkers significantly improves the accuracy of structural modeling using software like Rosetta.
Q3: How does the structure of Sulfo-GMBS influence its application in immobilizing biomolecules on surfaces?
A3: The structure of Sulfo-GMBS is crucial for its use in immobilizing molecules on surfaces like ceramic beads. [] describes its utilization in creating fluorescent ceramic beads for DNA analysis. The Sulfo-NHS ester group reacts with amine groups on the DNA probe, while the maleimide group readily reacts with modified surfaces. This results in the covalent attachment of the DNA probe onto the bead surface. The length of the spacer arm in Sulfo-GMBS also plays a role in determining the density and spacing of immobilized probes, impacting their accessibility and functionality in subsequent assays.
Q4: What advantages does Sulfo-GMBS offer for antibody immobilization compared to random orientation methods?
A4: [] highlights the importance of controlled antibody orientation for sensitive detection in techniques like Dual Polarization Interferometry (DPI) and Surface Plasmon Resonance (SPR). Sulfo-GMBS enables site-specific immobilization through a two-step process: first, protein G is attached to a thiol-modified surface. Then, Sulfo-GMBS is used to link the Fc region of antibodies to the protein G. This strategy ensures that the antigen-binding sites of the antibodies are uniformly oriented and accessible, leading to a higher density of active antibodies on the surface. The study demonstrates that this oriented immobilization strategy dramatically improves the detection limit of target antigens compared to random immobilization techniques.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


